molecular formula C14H22N2O2 B1317410 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine CAS No. 928001-34-7

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Cat. No.: B1317410
CAS No.: 928001-34-7
M. Wt: 250.34 g/mol
InChI Key: UXIZCIXMGABFTM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a pyrrolidine ring attached to a phenethylamine backbone, with two methoxy groups at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the following steps:

    Formation of the Phenethylamine Backbone: The initial step involves the synthesis of the phenethylamine backbone. This can be achieved through the reduction of the corresponding nitrostyrene derivative using a reducing agent such as lithium aluminum hydride.

    Introduction of the Pyrrolidine Ring: The next step involves the introduction of the pyrrolidine ring. This can be accomplished through a nucleophilic substitution reaction where the phenethylamine is reacted with pyrrolidine in the presence of a suitable base such as sodium hydride.

    Methoxylation: The final step involves the introduction of the methoxy groups at the 2 and 4 positions of the phenyl ring. This can be achieved through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can modulate the release and uptake of these neurotransmitters, leading to various physiological effects. Additionally, the compound may also interact with enzymes involved in the metabolism of neurotransmitters, further influencing their levels and activity in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxy-phenyl)-ethylamine: Lacks the pyrrolidine ring, making it less structurally complex.

    2-(2,4-Dimethoxy-phenyl)-2-methylamine: Contains a methyl group instead of the pyrrolidine ring.

    2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine: Contains a piperidine ring instead of the pyrrolidine ring.

Uniqueness

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of both the pyrrolidine ring and the methoxy groups on the phenyl ring. This unique combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-11-5-6-12(14(9-11)18-2)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIZCIXMGABFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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